molecular formula C4H9LiO B106776 Lithium tert-butoxide CAS No. 1907-33-1

Lithium tert-butoxide

Cat. No. B106776
CAS RN: 1907-33-1
M. Wt: 80.1 g/mol
InChI Key: LZWQNOHZMQIFBX-UHFFFAOYSA-N
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Description

Lithium tert-butoxide is a metal alkoxide characterized by its weakly basic and nucleophilic properties. It is commonly used in various chemical reactions and as a catalyst due to its reactivity . The compound is typically available as a white powder and can be prepared by reacting tert-butanol with lithium metal .

Synthesis Analysis

The synthesis of lithium tert-butoxide can be achieved through the reaction of tert-butanol with lithium sand in a Schlenk apparatus, followed by filtration and solvent removal under vacuum . An alternative in situ preparation method involves the addition of tert-butanol in THF to n-butyllithium in hexane, which is an exothermic process .

Molecular Structure Analysis

The molecular structure of lithium tert-butoxide has been studied through crystallography, revealing hexameric units in the solid state . The Li-O bond lengths in these structures range between 186.1 and 198.4 pm . Additionally, mixed lithium-heavier alkali metal tert-butoxides have been reported, with a common sixteen-vertex O8Li4M4 "breastplate" motif, indicating a stable structure .

Chemical Reactions Analysis

Lithium tert-butoxide has been found to catalyze the addition of carbon disulfide to epoxides and thiiranes, leading to the formation of di- and trithiocarbonates under mild conditions without additional solvents . It also influences the anionic polymerization of methyl methacrylate and tert-butyl acrylate by affecting rate constants and equilibrium constants, as well as the product distribution . Furthermore, it forms well-defined aggregates with lithium tert-butoxide in tetrahydrofuran, which are controlled by the ratio of the components .

Physical and Chemical Properties Analysis

Lithium tert-butoxide is a crystalline solid that sublimes over 170-205°C at atmospheric pressure and decomposes above 250°C . It is typically handled under an inert atmosphere due to its reactivity and for critical experiments, it is recommended to be freshly prepared . The compound's reactivity is also influenced by its aggregation state, as seen in the structure of lithium tert-butylperoxide, where the lithium ion bridges two oxygen atoms, affecting the O-O bond length and reactivity .

Scientific Research Applications

Photoelectron Spectroscopy

Lithium tert-butoxide has been used in photoelectron spectroscopy. A study by Braun, Waldmüller, and Mayer (1989) explored the oligomeric aggregates of lithium tert-butoxide in the gaseous state, demonstrating its utility in spectroscopic investigations (Braun, Waldmüller, & Mayer, 1989).

Monofluoromethylation of β-Ketoesters

Ding et al. (2019) described the use of lithium tert-butoxide in the carbon-selective monofluoromethylation of β-ketoesters. This process highlights its role in enhancing regioselectivity in chemical synthesis (Ding et al., 2019).

Bimetallic Alkylidene Complexes Synthesis

Schrock et al. (2005) utilized lithium tert-butoxide in the synthesis of high oxidation state bimetallic alkylidene complexes for controlled polymer synthesis (Schrock et al., 2005).

Atomic Layer Deposition in Electrochemical Devices

Hornsveld et al. (2017) employed lithium tert-butoxide in the atomic layer deposition of lithium carbonate, which is significant in various electrochemical devices like Li-ion batteries (Hornsveld et al., 2017).

Polymerization Processes

Janata, Lochmann, and Müller (1993) explored the influence of lithium tert-butoxide on the oligomerization of tert-butyl acrylate, demonstrating its impact on the kinetics and product distribution in polymerization processes (Janata, Lochmann, & Müller, 1993).

Nanoscale Solid State Batteries

Pearse et al. (2017) discussed the use of lithium tert-butoxide in the atomic layer deposition process for a lithium phosphorus oxynitride family member, contributing to the development of solid-state batteries (Pearse et al., 2017).

Synthesis of Dithiocarbonates

Diebler, Spannenberg, and Werner (2016) reported the use of lithium tert-butoxide as a catalyst in the synthesis of dithiocarbonates from epoxides, highlighting its catalytic properties (Diebler, Spannenberg, & Werner, 2016).

Polymerization of Methyl Methacrylate

Lochmann and Müller (1990) investigated the effect of lithium tert-butoxide on the anionic polymerization of methyl methacrylate, showing its influence on rate and equilibrium constants (Lochmann & Müller, 1990).

Safety And Hazards

Lithium tert-butoxide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause drowsiness or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

lithium;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.Li/c1-4(2,3)5;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQNOHZMQIFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051828
Record name Lithium 2-methylpropan-2-olate
Source EPA DSSTox
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Molecular Weight

80.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tert-butoxide

CAS RN

1907-33-1
Record name 2-Propanol, 2-methyl-, lithium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 2-methyl-, lithium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium 2-methylpropan-2-olate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 2-methylpropan-2-olate
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Synthesis routes and methods I

Procedure details

A slurry of lithium t-butoxide (18.0 g, 223.5 mmol, 3.00 eq) in THF (100 ml) is prepared. Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate (27.0 g, 74.5 mmol) is dissolved in THF (180 ml) then added to the lithium t-butoxide slurry while maintaining less than 20° C. The mixture is stirred for 15 min then methanol (6.1 ml, 149 mmol, 2.0 eq) is added. (S)—N-[2-(acetyloxy)-3-chloropropyl]acetamide (28.9 g, 149 mmol, 2.0 eq) is dissolved in THF (100 mL) and added to the reaction mixture over 1 h while maintaining the reaction temperature between 15 and 17° C. The cloudy light yellow/brown solution is stirred at 15 to 16° C. for 16 h. The reaction is then quenched with concentrated acetic acid (8.6 ml, 149 mmol, 2.0 eq) while maintaining less than 20° C. Water (75 ml) is added via addition funnel over 3 min. The phases are separated and the organic phase washed with water (20 ml). The organic phase is concentrated to approximately 200 ml total volume. Isopropanol (300 ml) is added slowly to the stirred orange solution via syringe pump at a rate of 2 ml/min. The yellow slurry is then cooled to approximately 5 to 10° C. and stirred for 30 min. The product is collected by vacuum filtration, washed with cold isopropanol (2×100 ml) and dried in vacuo at 60° C. overnight to give the title compound (22.0 g, 73%): HPLC retention time=3.0 min (99.8 area %); HPLC procedure: Inertsil ODS-2 5.0 micron 150×4.6 mm, flow rate=1.0 ml/min, detection at 254 nm, isocratic elution solvent: 479.5 g buffer (1 l water, 1.57 g ammonium formate, formic acid to pH=3.2) and 409.1 g acetonitrile.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.1 mL
Type
reactant
Reaction Step Five
Quantity
28.9 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
8.6 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of lithium tert-butoxide was prepared by addition of n-butyllithium (1.6 m in hexane, 2.9 ml) to a stirred solution of tert-butanol (0.43 g) in anhydrous THF (10 ml) at -10° C. under argon. After cooling to -70° C., a solution of 5-benzyloxycarbonylamino-2-(4-{2-fluoroethyl}-3-oxopiperazin-1-yl)fluorobenzene (1.5 g) in dry THF (15 ml) was added. After 10 minutes, (R)-glycidylbutyrate (0.67 g) in dry THF (15 ml) was added to the resulting mixture, and stirring continued at -70° C. for 15 minutes, before allowing the temperature to rise to ambient over 16 hours. Methanol (10 ml) was added, followed by saturated sodium bicarbonate solution (20 ml) and water (10 ml). The organics were extracted into ethyl acetate (3×25 ml), washed with brine and dried (MgSO4). Solvent was evaporated and the residue purified by chromatography on silica, using as eluant a gradient increasing in polarity from 0 to 3% methanol in dichloromethane. Relevant fractions were combined and evaporated to give (5R)-3-(3-fluoro-4-{4-(2-fluoroethyl)-3-oxopiperazin-1-yl}phenyl)-5-hydroxymethyloxazolidin-2-one (1.07 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
5-benzyloxycarbonylamino-2-(4-{2-fluoroethyl}-3-oxopiperazin-1-yl)fluorobenzene
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tert-butoxide
Reactant of Route 2
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Reactant of Route 3
Lithium tert-butoxide
Reactant of Route 4
Lithium tert-butoxide
Reactant of Route 5
Lithium tert-butoxide
Reactant of Route 6
Lithium tert-butoxide

Citations

For This Compound
2,400
Citations
JE Kasperczyk - Macromolecules, 1995 - ACS Publications
Microstructure Analysis of Poly(lactic acid) Obtained by Lithium tert-Butoxide as Initiator … of polydactic acid) obtained from racemic D,L-lactide in the presence of lithium tertbutoxide. …
Number of citations: 236 pubs.acs.org
GT DeLong, D Hoffmann, HD Nguyen… - Journal of the …, 1997 - ACS Publications
… Here we provide evidence that the decomposition of tert-butyllithium/lithium tert-butoxide … Apart from the 6 Li resonance for lithium tert-butoxide at −0.78 ppm, the 6 Li{ 1 H} NMR …
Number of citations: 35 pubs.acs.org
JF Allan, R Nassar, E Specht, A Beatty… - Journal of the …, 2004 - ACS Publications
… alkoxides was the most widely used one, lithium tert-butoxide, 1. Although the structure of the … Herein, we present the characterization of a novel octameric form of lithium tert-butoxide, 1 …
Number of citations: 43 pubs.acs.org
S Raucher, GA Koolpe - The Journal of Organic Chemistry, 1978 - ACS Publications
… (12) (a) Potassium diisopropylamide-lithium tert-butoxide is stable in hexane at 0 C for at least … Seebach informed us that he has utilized potassium diisopropylamide-lithium tertbutoxide, …
Number of citations: 134 pubs.acs.org
D Hoffmann, T Kottke, RJ Lagow… - Angewandte Chemie …, 1998 - Wiley Online Library
… and thermal decomposition[3] of tert-butyllithium/lithium tert-butoxide mixtures[4] … tures is apparently prevented by the excess of lithium tertbutoxide, which assists in solubilizing the LiH …
Number of citations: 31 onlinelibrary.wiley.com
R Ameloot, M Aubrey, BM Wiers… - … A European Journal, 2013 - Wiley Online Library
… of the cluster core and subsequent grafting of lithium tert-butoxide. Zr gray, O red, C dark … it with an alkoxide base, in this case lithium tert-butoxide (LiOtBu). Figure 1 illustrates how an …
GT DeLong, DK Pannell, MT Clarke… - Journal of the American …, 1993 - ACS Publications
… The existence of butoxide-rich mixedaggregates as hexamers is consistent with the hexameric nature of lithium tert-butoxide.13 Apparently, replacement of some of the iert-butyl groups …
Number of citations: 63 pubs.acs.org
M Marsch, K Harms, L Lochmann… - … International Edition in …, 1990 - Wiley Online Library
Strikingly short Li–β‐C(Bu) and Li–β‐H distances (ca. 235 and 205 pm) characterize the crystal structure of the tetramer [nBuLiLiOtBu] 4 . Half of the Li atoms are threefold coordinated …
Number of citations: 84 onlinelibrary.wiley.com
J Diebler, A Spannenberg, T Werner - Organic & Biomolecular …, 2016 - pubs.rsc.org
… We reported on the utilization of readily available lithium tert-butoxide as an efficient catalyst for the synthesis of thiocarbonates 2 and the regioselective coupling of carbon disulfide with …
Number of citations: 23 pubs.rsc.org
M Braun, D Waldmüller, B Mayer - … Chemie International Edition …, 1989 - Wiley Online Library
… investigation of lithium tert-butoxide also revealed the … , in the gas phase, lithium tert-butoxide is present exclusively as the … Figure 1 shows the PE spectrum of lithium tert-butoxide and, …
Number of citations: 10 onlinelibrary.wiley.com

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